molecular formula C14H20N2O2 B575900 Benzyl (piperidin-2-ylmethyl)carbamate CAS No. 184044-09-5

Benzyl (piperidin-2-ylmethyl)carbamate

Cat. No.: B575900
CAS No.: 184044-09-5
M. Wt: 248.326
InChI Key: BHVZGRBXEXJUCP-UHFFFAOYSA-N
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Description

Benzyl (piperidin-2-ylmethyl)carbamate is a chemical compound with the molecular formula C14H21N2O2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Scientific Research Applications

Benzyl (piperidin-2-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause respiratory irritation and is harmful if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (piperidin-2-ylmethyl)carbamate typically involves the reaction of piperidine derivatives with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Piperidine, Benzyl chloroformate

    Reaction Conditions: Basic conditions (e.g., triethylamine), solvent (e.g., dichloromethane)

    Procedure: The piperidine is dissolved in the solvent, and benzyl chloroformate is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzyl (piperidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Benzyl (piperidin-2-ylmethyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride
  • Donepezil : Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
  • Rivastigmine : A carbamate derivative used as a cholinesterase inhibitor.

Uniqueness

Benzyl (piperidin-2-ylmethyl)carbamate is unique due to its specific structural features, which allow for selective binding to cholinesterase enzymes. Its benzyl group provides good binding affinity to the catalytic site of the enzyme, making it a potent inhibitor.

Properties

IUPAC Name

benzyl N-(piperidin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVZGRBXEXJUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662460
Record name Benzyl [(piperidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184044-09-5
Record name Benzyl [(piperidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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